molecular formula C15H18O3 B3326569 Cacalone CAS No. 26294-92-8

Cacalone

Cat. No.: B3326569
CAS No.: 26294-92-8
M. Wt: 246.3 g/mol
InChI Key: VNNQNPHIASWXBS-VXJOIVPMSA-N
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Description

(4R,5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9(4H)-one is a natural product found in Ligularia cyathiceps and Ligularia virgaurea with data available.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Cacalone are still being explored. The compound is known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are still being studied. Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not yet available .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being identified .

Transport and Distribution

It is known to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are still being studied. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

(4R,5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-8-5-4-6-10-11(8)15(3,17)12-9(2)7-18-14(12)13(10)16/h7-8,17H,4-6H2,1-3H3/t8-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNQNPHIASWXBS-VXJOIVPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C1C(C3=C(C2=O)OC=C3C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC2=C1[C@@](C3=C(C2=O)OC=C3C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the chemical structure of Cacalone and its key physicochemical properties?

A1: this compound is a furanoeremophilane-type sesquiterpene. Its molecular formula is C15H20O2, and its molecular weight is 232.32 g/mol [, , ]. While spectroscopic data like 1H and 13C NMR have been reported for this compound and its acetate derivative [, ], a comprehensive compilation of this data wasn't found within the provided research articles.

Q2: What are the primary sources of this compound?

A2: this compound is primarily isolated from plants belonging to the genus Psacalium, specifically species like Psacalium decompositum, Psacalium radulifolium, and Cacalia delphiniifolia [, , , , , , , , ].

Q3: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A5: While limited SAR data is available specifically for this compound, research suggests that modifications to the basic furanoeremophilane skeleton can influence biological activity. For instance, the presence of a hydroxyl group at the C-3 position in 3-hydroxycacalolide and epi-3-hydroxycacalolide appears to be important for their antihyperglycemic activity, whereas this compound, lacking this group, was inactive []. Further investigation is needed to comprehensively understand the impact of various structural modifications on this compound's activity and properties.

Q4: Are there any known methods to improve this compound's delivery or target its activity?

A4: Currently, specific research on drug delivery strategies or targeted therapies utilizing this compound is limited within the provided literature. Further investigations are needed to explore potential enhancements to its bioavailability and targeted delivery.

Q5: What analytical techniques are used to study this compound?

A7: Common analytical techniques used for this compound's isolation, characterization, and quantification include various chromatographic methods (e.g., column chromatography) and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, , , , , , , ].

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